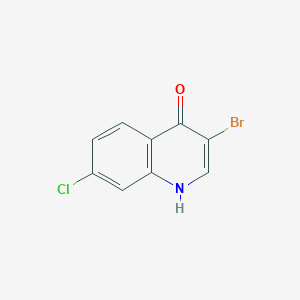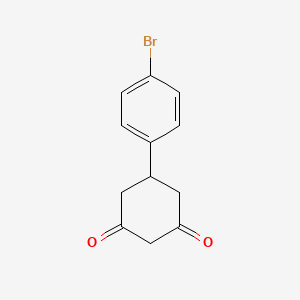
5-(4-Bromophenyl)cyclohexane-1,3-dione
Übersicht
Beschreibung
The compound "5-(4-Bromophenyl)cyclohexane-1,3-dione" is a derivative of cyclohexane-1,3-dione, which is a molecule of interest in various chemical syntheses and applications. The presence of a bromophenyl group at the 5-position of the cyclohexane ring introduces unique chemical properties that can be exploited in different chemical reactions and processes.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in several studies. For instance, cyclopentadienones were synthesized through the ring contraction of substituted 5-bromo-2-cyclohexene-1,4-diones in acetic anhydride, indicating that the bromine substituent can participate in ring contraction reactions . Another study reported the synthesis of a Biginelli-type compound through a cyclocondensation reaction involving 5,5-dimethylcyclohexane-1,3-dione, urea, and 4-bromobenzaldehyde . This suggests that the 5-(4-Bromophenyl)cyclohexane-1,3-dione could potentially be synthesized through similar condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-(4-Bromophenyl)cyclohexane-1,3-dione has been elucidated using various spectroscopic techniques. For example, the crystal structure of a quinazoline derivative was determined, showing that the bromophenyl ring is nearly perpendicular to the quinazoline ring system . This information can be useful in predicting the molecular geometry and electronic structure of 5-(4-Bromophenyl)cyclohexane-1,3-dione.
Chemical Reactions Analysis
The reactivity of the bromophenyl group in such compounds has been explored in the context of cocrystal formation. A stoichiometric cocrystal was formed from a reaction involving 5,5-dimethylcyclohexane-1,3-dione and a bromophenyl-substituted pyrazole, demonstrating the potential for 5-(4-Bromophenyl)cyclohexane-1,3-dione to engage in complex formation and hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Bromophenyl)cyclohexane-1,3-dione can be inferred from related compounds. For instance, the use of 5-phenyl-cyclohexane-1,3-dione-4-carboxanilide as a stabilizer for double-base propellant suggests that the diketone structure imparts thermal stability, which could be a characteristic of 5-(4-Bromophenyl)cyclohexane-1,3-dione as well . Additionally, the crystal structure analysis of a brominated indazole derivative provides insights into the solid-state properties that such brominated compounds might exhibit .
Wissenschaftliche Forschungsanwendungen
Intramolecular Reactions
Cyclohexane-1,3-dione derivatives, including 5-(4-Bromophenyl)cyclohexane-1,3-dione, exhibit unique behavior in Michael additions to nitro-olefins. The compound 3-(4-Bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one was prepared from cyclohexane-1,3-dione and 4-bromo-β-nitrostyrene, showcasing the potential for synthesizing butenolide derivatives with a 2-hydroxyimino-substituent (Ansell, Moore, & Nielsen, 1971).
Stabilizer for Double Base Propellant
5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a related compound, has been used effectively as a stabilizer for double-base propellants. Stability tests performed on these compounds after storage under high-temperature conditions highlight their potential as stabilizing agents (Soliman & El-damaty, 1984).
Antimicrobial Studies
Synthesis and characterization of 1-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, a similar derivative, and its transition metal complexes have demonstrated moderate to excellent antimicrobial activity against various bacteria and fungi. This highlights the compound's role in creating new antimicrobial agents (Sampal et al., 2018).
Anticancer Activity
Cyclohexane-1,3-dione derivatives have been evaluated for their in vitro anticancer activity. These derivatives exhibit significant bioactivity, suggesting their potential in developing new anticancer drugs (Chinnamanayakar et al., 2019).
Precursor for Bioactive Molecules
Cyclohexane-1,3-dione and its derivatives, including 5-(4-Bromophenyl)cyclohexane-1,3-dione, are key precursors for synthesizing a wide range of biologically active molecules. These compounds have shown diverse biological activities like anti-bacterial, anti-inflammatory, and anti-tumor properties, highlighting their versatility in medicinal chemistry (Sharma, Kumar, & Das, 2021).
Synthesis of Heterocycles
Cyclohexan-1,3-dione derivatives are crucial for synthesizing six-membered oxygen-containing heterocycles. These heterocycles are intermediates in natural product synthesis and possess various bioactive properties such as anti-viral and anti-cancer activities (Sharma, Kumar, & Das, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCQFGJLUYXUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592746 | |
| Record name | 5-(4-Bromophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)cyclohexane-1,3-dione | |
CAS RN |
239132-48-0 | |
| Record name | 5-(4-Bromophenyl)-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239132-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



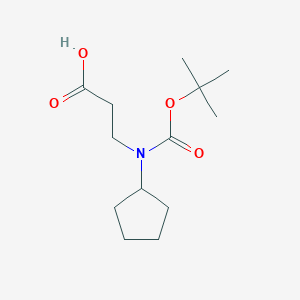
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)
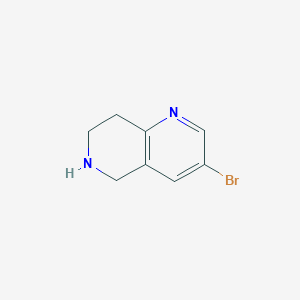
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)
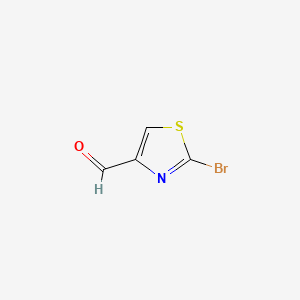
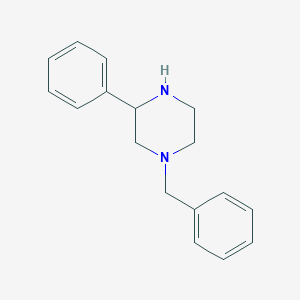
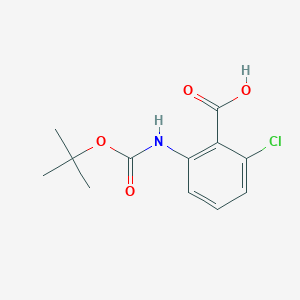
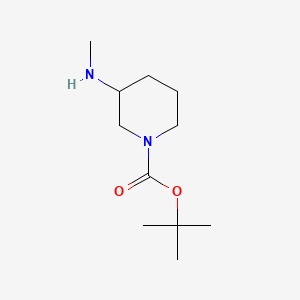
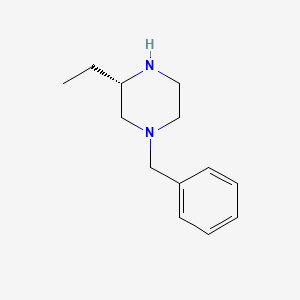
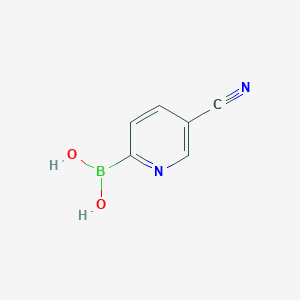
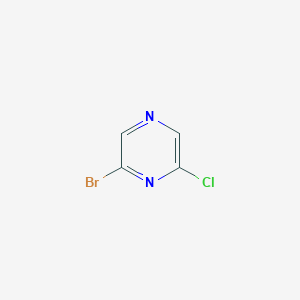
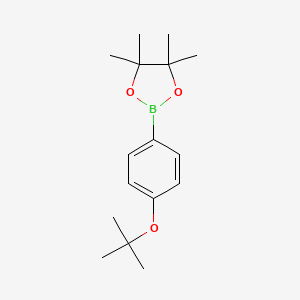
![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)
